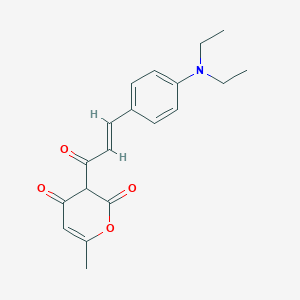
CID 16196356
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
CID 16196356 works by binding to specific receptors in the brain and nervous system. This compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, CID 16196356 modulates the activity of neurotransmitters, resulting in altered brain function and behavior.
Biochemical and Physiological Effects:
CID 16196356 has been shown to have various biochemical and physiological effects on the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and perception. In the cardiovascular system, CID 16196356 has been shown to increase heart rate and blood pressure, which can have both positive and negative effects on the body.
实验室实验的优点和局限性
CID 16196356 has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for specific receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations is that this compound can have significant effects on the cardiovascular system, which can complicate experiments involving this compound.
未来方向
There are several future directions for the study of CID 16196356. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of this compound as a pesticide in agriculture. Additionally, further research is needed to understand the long-term effects of this compound on the cardiovascular system and other physiological systems in the body.
Conclusion:
In conclusion, CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there are advantages and limitations to using this compound in lab experiments, the future directions for research are promising and warrant further investigation.
合成方法
CID 16196356 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-dimethoxyphenethylamine, also known as DMPEA, and the second compound is 4-bromo-2,5-dimethoxyphenethylamine, also known as 2C-B-Bromo Dragonfly. The reaction between these two compounds results in the formation of CID 16196356. This synthesis method has been optimized and standardized to ensure the purity and quality of the compound.
科学研究应用
CID 16196356 has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. In agriculture, CID 16196356 has been used as a pesticide due to its properties that repel insects and pests. In environmental science, this compound has been studied for its potential use in water treatment and pollution control.
属性
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

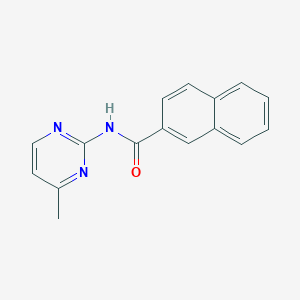

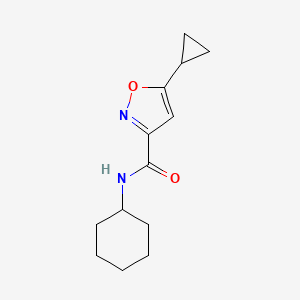

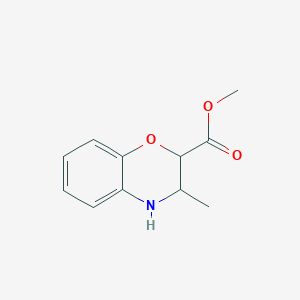
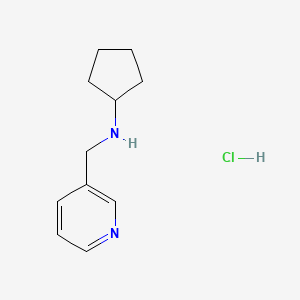

![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
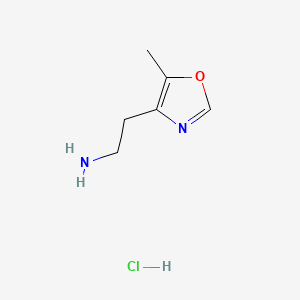

![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)

